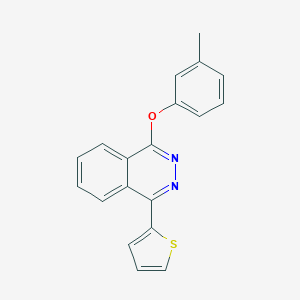
1-(3-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE is a complex organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
The synthesis of 1-(3-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenol with thien-2-ylphthalazine under specific reaction conditions. The reaction typically requires the use of a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, and the reaction is allowed to proceed for several hours until the desired product is obtained.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining the desired reaction conditions and product purity.
Chemical Reactions Analysis
1-(3-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically results in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction reaction can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and reaction conditions used.
Scientific Research Applications
1-(3-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of new materials with specific properties.
Biology: In biological research, the compound is used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific biological targets makes it a valuable tool in understanding cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure and reactivity can be exploited to design molecules with specific therapeutic effects.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(3-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE can be compared with other similar compounds, such as aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane . These compounds share some structural similarities but differ in their functional groups and reactivity. The unique combination of the 3-methylphenoxy and thien-2-yl groups in this compound sets it apart from other similar compounds and contributes to its unique properties and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in further exploring its potential and developing new applications.
Properties
Molecular Formula |
C19H14N2OS |
|---|---|
Molecular Weight |
318.4g/mol |
IUPAC Name |
1-(3-methylphenoxy)-4-thiophen-2-ylphthalazine |
InChI |
InChI=1S/C19H14N2OS/c1-13-6-4-7-14(12-13)22-19-16-9-3-2-8-15(16)18(20-21-19)17-10-5-11-23-17/h2-12H,1H3 |
InChI Key |
CUQQTQNTUSPHFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CS4 |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















